3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one
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Overview
Description
3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is a synthetic organic compound belonging to the chromen-2-one family This compound is characterized by its complex structure, which includes a benzyl group, a chloro substituent, a hydroxy group, a methyl group, and a pyrrolidin-1-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one typically involves multi-step organic reactions. The starting materials and reagents used in the synthesis may include benzyl chloride, 6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one, and pyrrolidine. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like potassium carbonate or sodium hydroxide. The reaction may proceed through nucleophilic substitution, condensation, and cyclization steps to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The chloro substituent can be reduced to a hydrogen atom.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Condensation: The compound can participate in condensation reactions with aldehydes or ketones to form larger molecules.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and nucleophiles like ammonia or thiols. The reaction conditions may vary depending on the desired product, but typically involve controlled temperatures, specific solvents, and appropriate catalysts.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an amine may result in an amine derivative.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: As a probe for studying biological processes and interactions, particularly those involving chromen-2-one derivatives.
Medicine: As a potential therapeutic agent for treating diseases, given its unique chemical structure and potential biological activity.
Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of 3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one is not well-documented, but it is likely to involve interactions with specific molecular targets and pathways. The presence of functional groups such as the hydroxy and chloro groups may enable the compound to interact with enzymes, receptors, or other biomolecules, leading to its observed effects. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)-2H-chromen-2-one include other chromen-2-one derivatives with different substituents. Examples include:
- 3-benzyl-6-chloro-7-hydroxy-4-methyl-2H-chromen-2-one
- 3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(morpholin-4-ylmethyl)-2H-chromen-2-one
- 3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(piperidin-1-ylmethyl)-2H-chromen-2-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which may confer distinct chemical and biological properties. The presence of the pyrrolidin-1-ylmethyl group, in particular, may enhance its interactions with biological targets and increase its potential as a therapeutic agent.
Properties
Molecular Formula |
C22H22ClNO3 |
---|---|
Molecular Weight |
383.9 g/mol |
IUPAC Name |
3-benzyl-6-chloro-7-hydroxy-4-methyl-8-(pyrrolidin-1-ylmethyl)chromen-2-one |
InChI |
InChI=1S/C22H22ClNO3/c1-14-16-12-19(23)20(25)18(13-24-9-5-6-10-24)21(16)27-22(26)17(14)11-15-7-3-2-4-8-15/h2-4,7-8,12,25H,5-6,9-11,13H2,1H3 |
InChI Key |
NHHAFKYBNLNZRA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)OC2=C(C(=C(C=C12)Cl)O)CN3CCCC3)CC4=CC=CC=C4 |
Origin of Product |
United States |
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